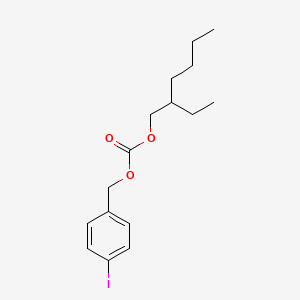![molecular formula C21H30N2O2 B13960242 2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 1-phenylcyclopentane-1-carboxylate CAS No. 63990-40-9](/img/structure/B13960242.png)
2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 1-phenylcyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-3-[2-(1-phenylcyclopentylcarbonyloxy)ethyl]-3,8-diazabicyclo[321]octane is a complex organic compound that belongs to the class of diazabicyclo compounds This compound is characterized by its unique bicyclic structure, which includes a diazabicyclo[321]octane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-[2-(1-phenylcyclopentylcarbonyloxy)ethyl]-3,8-diazabicyclo[3.2.1]octane typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of this compound . This process often involves the use of organocatalysts to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production methods for this compound are less commonly reported in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would apply to its industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
8-Methyl-3-[2-(1-phenylcyclopentylcarbonyloxy)ethyl]-3,8-diazabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
8-Methyl-3-[2-(1-phenylcyclopentylcarbonyloxy)ethyl]-3,8-diazabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and receptor binding.
Industry: Its properties may be exploited in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 8-Methyl-3-[2-(1-phenylcyclopentylcarbonyloxy)ethyl]-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The diazabicyclo[3.2.1]octane core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tropane Alkaloids: Compounds like cocaine and atropine share a similar bicyclic structure.
Other Diazabicyclo Compounds: Compounds with similar diazabicyclo cores, such as certain pharmaceuticals and natural products.
Uniqueness
What sets 8-Methyl-3-[2-(1-phenylcyclopentylcarbonyloxy)ethyl]-3,8-diazabicyclo[321]octane apart is its specific substitution pattern and the presence of the phenylcyclopentylcarbonyloxy group
Propriétés
Numéro CAS |
63990-40-9 |
|---|---|
Formule moléculaire |
C21H30N2O2 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
2-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 1-phenylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C21H30N2O2/c1-22-18-9-10-19(22)16-23(15-18)13-14-25-20(24)21(11-5-6-12-21)17-7-3-2-4-8-17/h2-4,7-8,18-19H,5-6,9-16H2,1H3 |
Clé InChI |
YBTSMQLFDICCCT-UHFFFAOYSA-N |
SMILES canonique |
CN1C2CCC1CN(C2)CCOC(=O)C3(CCCC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


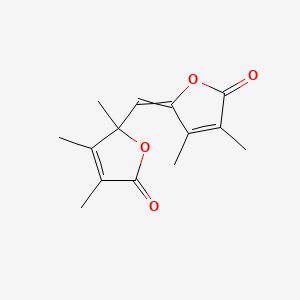

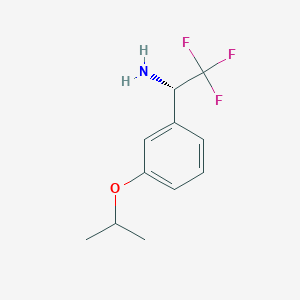

![Methyl (3-methoxyphenyl)[(trimethylsilyl)oxy]acetate](/img/structure/B13960192.png)

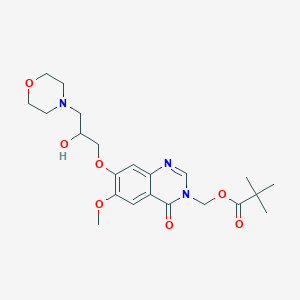
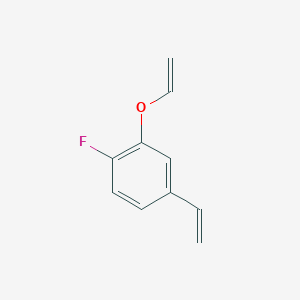
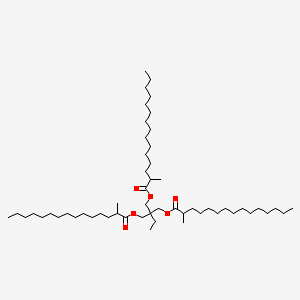
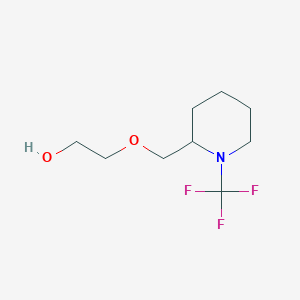
![1-(benzo[d]thiazol-2-yl)-N-cyclopentylpiperidine-4-carboxamide](/img/structure/B13960222.png)
![3-Ethoxyfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13960227.png)
![Naphtho[2,3-D]thiazol-2-amine](/img/structure/B13960234.png)
